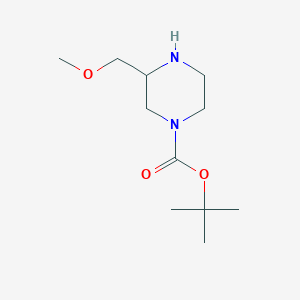

Tert-butyl 3-(methoxymethyl)piperazine-1-carboxylate

Description

Tert-butyl 3-(methoxymethyl)piperazine-1-carboxylate is a piperazine derivative featuring a tert-butyl carbamate group at position 1 and a methoxymethyl substituent at position 3. Its enantiomers, such as (S)-tert-butyl 3-(methoxymethyl)piperazine-1-carboxylate (CAS: 955400-16-5) and (R)-tert-butyl 3-(methoxymethyl)piperazine-1-carboxylate (CAS: 1359658-32-4), are key intermediates in medicinal chemistry. The compound is synthesized via hydrogenation reactions using palladium catalysts and formaldehyde to introduce methyl groups (e.g., tert-butyl (3R)-3-(methoxymethyl)-4-methylpiperazine-1-carboxylate) . Its structural flexibility and stability make it valuable for drug development, particularly in modifying pharmacokinetic properties like metabolic stability and solubility.

Properties

IUPAC Name |

tert-butyl 3-(methoxymethyl)piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O3/c1-11(2,3)16-10(14)13-6-5-12-9(7-13)8-15-4/h9,12H,5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBJWNCXOPXVECA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCNC(C1)COC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1270982-05-2 | |

| Record name | tert-butyl 3-(methoxymethyl)piperazine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Overview:

- Starting Material: 3-(methoxymethyl)piperazine

- Reagent: tert-Butyl chloroformate (Boc anhydride alternative)

- Conditions: Basic environment (commonly using a base such as triethylamine or sodium carbonate)

- Solvent: Typically an organic solvent such as dichloromethane or tetrahydrofuran

- Temperature: Ambient to slightly elevated temperatures

This reaction selectively protects the piperazine nitrogen with the tert-butyl carbamate group, yielding this compound.

Detailed Preparation Methodology

| Step | Description | Conditions/Notes |

|---|---|---|

| 1. | Dissolution of 3-(methoxymethyl)piperazine in suitable solvent | Solvent: dichloromethane (DCM) or tetrahydrofuran (THF) |

| 2. | Addition of base to neutralize HCl generated | Common bases: triethylamine (TEA), potassium carbonate (K2CO3) |

| 3. | Slow addition of tert-butyl chloroformate under stirring | Temperature: 0°C to room temperature to control reaction rate |

| 4. | Stirring the reaction mixture for several hours (often overnight) | Ensures complete conversion |

| 5. | Work-up by aqueous extraction to remove salts and impurities | Washing with water and brine |

| 6. | Purification by column chromatography or recrystallization | Yields pure this compound |

This method is efficient and yields the target compound with high purity and good yield, typically above 80% according to related piperazine carbamate syntheses.

Reaction Specifics and Variations

- Base Selection: Potassium carbonate and triethylamine are most commonly used. Potassium carbonate is favored for its mild basicity and ease of removal.

- Solvent Choice: Dichloromethane is preferred due to its good solvating ability and ease of removal, but alternatives like THF or dimethylformamide (DMF) may be used depending on solubility.

- Temperature Control: Cooling during addition of tert-butyl chloroformate prevents side reactions and decomposition.

- Reaction Time: Extended stirring (12–24 hours) ensures completion.

Alternative Synthetic Routes and Modifications

While the above method is standard, some research indicates the possibility of:

- Microwave-assisted synthesis: Accelerates reaction times and can improve yields in carbamate formation on piperazine derivatives.

- Use of other protecting groups: Though tert-butyl carbamate is standard, other carbamates or sulfonyl protecting groups may be explored depending on downstream applications.

- Oxidation/reduction post-modifications: The methoxymethyl substituent allows further functionalization through oxidation (e.g., with potassium permanganate) or reduction (e.g., lithium aluminum hydride), enabling derivative synthesis.

Data Tables: Preparation Parameters and Yields

| Parameter | Typical Value | Comments |

|---|---|---|

| Starting material | 3-(methoxymethyl)piperazine | Purity >98% recommended |

| Reagent | tert-butyl chloroformate | Stoichiometric or slight excess |

| Base | Triethylamine or K2CO3 | 1.1 to 1.5 equivalents |

| Solvent | DCM, THF, or DMF | Dry, anhydrous preferred |

| Temperature | 0°C to 25°C | Cooling during addition |

| Reaction time | 12–24 hours | Stirring under inert atmosphere optional |

| Yield | 80–90% | Depends on purification method |

Research Findings and Practical Notes

- The tert-butyl carbamate protecting group is stable under a variety of conditions, facilitating downstream synthetic transformations.

- The methoxymethyl substituent on the piperazine ring provides a handle for further chemical modifications, making this compound versatile in medicinal chemistry applications.

- Preparation methods emphasize solvent clarity and order of addition to avoid precipitation and ensure homogeneous reaction mixtures.

- Purification often involves flash chromatography using silica gel and gradients of ethyl acetate and petroleum ether.

Summary of Preparation Method

The preparation of this compound is reliably achieved by carbamate protection of 3-(methoxymethyl)piperazine with tert-butyl chloroformate under basic conditions , typically in dichloromethane, with triethylamine or potassium carbonate as the base. This method provides high yields and purity, suitable for pharmaceutical research and development.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(methoxymethyl)piperazine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The methoxymethyl group can be oxidized to form aldehydes or carboxylic acids.

Reduction: The compound can be reduced to form secondary amines.

Substitution: The methoxymethyl group can be substituted with other functional groups such as halides or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium iodide (NaI) in acetone or other polar aprotic solvents.

Major Products Formed

Oxidation: Aldehydes or carboxylic acids.

Reduction: Secondary amines.

Substitution: Various substituted piperazine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

Tert-butyl 3-(methoxymethyl)piperazine-1-carboxylate serves as an important intermediate in synthesizing more complex organic molecules. Its structural features enable it to participate in various chemical reactions, including:

- Oxidation : Utilizing reagents like hydrogen peroxide.

- Reduction : Employing agents such as lithium aluminum hydride.

- Nucleophilic substitution : Particularly at the piperazine ring .

Biology

In biological research, this compound is utilized to study:

- Enzyme interactions : It aids in understanding how certain enzymes operate within biological pathways.

- Signal transduction pathways : The compound can modulate signaling processes related to immune responses .

Industry

This compound finds applications in:

- Material science : Used in producing polymers and coatings that require specific properties.

- Pharmaceutical development : As a building block for drugs targeting various diseases, including autoimmune disorders .

Case Study 1: Biological Pathways

A study investigated the effect of this compound on TLR7 signaling pathways in HEK293 cells. The compound was shown to modulate NF-kappaB activation upon stimulation with specific agonists, indicating its potential role in therapeutic applications for diseases like lupus .

Case Study 2: Material Science Application

Research demonstrated that incorporating this compound into polymer matrices improved mechanical properties and thermal stability. This finding suggests its utility in developing advanced materials for industrial applications .

Mechanism of Action

The mechanism of action of tert-butyl 3-(methoxymethyl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxymethyl group can enhance the compound’s binding affinity to these targets, leading to inhibition or activation of biological pathways. The piperazine ring provides structural rigidity, which is crucial for the compound’s activity .

Comparison with Similar Compounds

Structural and Functional Differences

The table below highlights key structural and functional differences between tert-butyl 3-(methoxymethyl)piperazine-1-carboxylate and its analogues:

Reactivity and Stability

- Electron-Donating vs. Withdrawing Groups: The methoxymethyl group is electron-donating, contrasting with nitrophenoxy () or nitroaryl () groups, which are electron-withdrawing. This difference impacts reactivity in nucleophilic substitutions or electrophilic additions.

Biological Activity

Tert-butyl 3-(methoxymethyl)piperazine-1-carboxylate (TBMPC) is a compound of significant interest due to its potential biological activities. This article explores its biochemical properties, mechanisms of action, and biological effects, supported by relevant research findings and case studies.

Chemical Structure and Properties

- Chemical Name : this compound

- CAS Number : 1270982-05-2

- Molecular Formula : CHNO

TBMPC exhibits a range of biochemical properties that contribute to its biological activity. It interacts with various enzymes and receptors, influencing cellular processes.

| Property | Description |

|---|---|

| Solubility | Soluble in organic solvents; limited water solubility |

| Stability | Stable under standard laboratory conditions; degradation over time observed |

| Interaction with Enzymes | Binds to cytochrome P450 enzymes, affecting metabolic pathways |

The mechanism by which TBMPC exerts its biological effects involves several pathways:

- Enzyme Interaction : TBMPC has been shown to interact with cytochrome P450 enzymes, potentially inhibiting their activity. This interaction can alter the metabolism of various substrates, influencing drug efficacy and toxicity .

- Cell Signaling Modulation : The compound may modulate key signaling pathways involved in oxidative stress and apoptosis. It has been suggested that TBMPC can reduce oxidative stress markers in cellular models, indicating a protective effect against cellular damage .

- Antimicrobial Activity : Preliminary studies indicate that TBMPC may possess antimicrobial properties, particularly against certain Gram-positive and Gram-negative bacteria. This suggests potential applications in combating antibiotic resistance .

Cellular Effects

TBMPC has demonstrated various effects on different cell types:

- Cancer Cell Lines : In vitro studies show that TBMPC can induce apoptosis in cancer cell lines by activating intrinsic apoptotic pathways. For instance, treatment with TBMPC led to increased levels of pro-apoptotic factors and decreased cell viability in pancreatic cancer cells .

- Neuroprotective Effects : Research indicates that TBMPC may protect astrocytes from amyloid-beta toxicity, suggesting potential implications for neurodegenerative diseases .

Dosage Effects

The biological effects of TBMPC are dose-dependent:

- Low Doses : At lower concentrations, TBMPC exhibits minimal toxicity while effectively inhibiting bacterial growth.

- High Doses : Higher concentrations can lead to cytotoxicity, including liver damage and oxidative stress .

Case Studies

-

Antimicrobial Activity Study :

A recent study screened TBMPC against a panel of multidrug-resistant bacterial strains. Results indicated significant inhibitory effects on bacterial growth at specific concentrations, highlighting its potential as an antimicrobial agent . -

Cytotoxicity Assessment :

In a study assessing the cytotoxic effects of TBMPC on pancreatic cancer cells, it was found that the compound reduced cell viability significantly at concentrations above 50 µM, correlating with increased apoptosis markers .

Q & A

Q. What are the standard synthetic routes for tert-butyl 3-(methoxymethyl)piperazine-1-carboxylate?

The synthesis typically involves multi-step functionalization of a piperazine core. A common approach includes nucleophilic substitution reactions, where tert-butyl piperazine-1-carboxylate derivatives react with methoxymethyl halides or epoxides under basic conditions. For example, analogous syntheses of tert-butyl piperazine carboxylates use 1,4-dioxane as a solvent with potassium carbonate at 110°C for 12 hours, achieving yields >85% . Purification often employs silica gel chromatography with ethyl acetate/hexane gradients .

Q. How is the compound characterized to confirm structural integrity?

Routine characterization includes H and C NMR to verify the tert-butyl group (δ ~1.4 ppm for nine protons) and methoxymethyl moiety (δ ~3.3–3.5 ppm for OCH). LCMS is used to confirm molecular weight (e.g., [M+H] peaks), while FT-IR identifies carbonyl (C=O, ~1680–1720 cm) and ether (C-O, ~1100 cm) stretches. For crystalline derivatives, single-crystal X-ray diffraction provides unambiguous structural confirmation .

Q. What solvents and conditions are optimal for its stability during storage?

The compound is hygroscopic and sensitive to acidic/basic hydrolysis. Storage under inert atmosphere (argon) at 0–6°C in amber vials is recommended. Stability tests show decomposition >5% after 6 months at room temperature, necessitating cold storage .

Advanced Research Questions

Q. How can reaction yields be improved in nucleophilic substitutions involving the piperazine ring?

Microwave-assisted synthesis (e.g., 100°C for 3 hours under Pd catalysis) enhances reaction efficiency compared to conventional heating, reducing side-product formation. Catalyst optimization (e.g., Pd(PPh)) and boronic acid coupling partners (e.g., pinacol boronate esters) improve cross-coupling yields to >90% . Pre-activation of the piperazine nitrogen via Boc protection also minimizes unwanted side reactions .

Q. What analytical strategies resolve spectral overlaps in NMR for closely related derivatives?

Advanced 2D NMR techniques (HSQC, HMBC) differentiate overlapping methoxymethyl and piperazine proton signals. For example, HMBC correlations between the tert-butyl carbonyl carbon and adjacent piperazine protons confirm regioselectivity. DOSY NMR can distinguish between monomeric and aggregated species in solution .

Q. How does the methoxymethyl group influence biological activity compared to other substituents?

The methoxymethyl moiety enhances solubility and bioavailability relative to hydrophobic groups (e.g., phenyl). In enzyme inhibition studies, derivatives with this group show improved binding to prolyl hydroxylase (IC < 1 µM) by forming hydrogen bonds with catalytic residues. Comparative SAR studies highlight its role in reducing off-target effects .

Q. What crystallographic challenges arise during X-ray analysis of this compound?

Disorder in the methoxymethyl group or tert-butyl rotation complicates electron density maps. High-resolution data (<1.0 Å) and SHELXT refinement (using Olex2 or similar software) mitigate these issues. Hydrogen bonding networks between the carbonyl and methoxy oxygen are critical for stabilizing the crystal lattice .

Q. How can computational methods predict reactivity in derivatization reactions?

DFT calculations (e.g., B3LYP/6-31G*) model transition states for nucleophilic substitutions, identifying favorable attack at the less sterically hindered piperazine nitrogen. MD simulations predict solvation effects, guiding solvent selection (e.g., DMF vs. THF) for regioselective alkylation .

Methodological Considerations

Q. What protocols validate purity for pharmacological assays?

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection (λ = 254 nm) ensures >95% purity. Residual solvent analysis via GC-MS is critical for in vitro studies to exclude DMSO or THF traces .

Q. How are contradictions in reaction outcomes addressed (e.g., variable yields)?

Systematic DoE (Design of Experiments) evaluates factors like temperature, catalyst loading, and solvent polarity. For example, tert-butyl deprotection under acidic conditions (HCl/dioxane) requires strict moisture control to avoid Boc group hydrolysis, which can reduce yields by 20–30% .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.